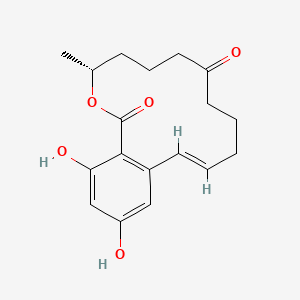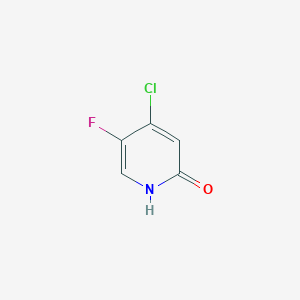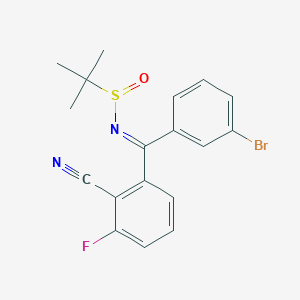
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C18H16BrFN2OS and a molecular weight of 407.3 g/mol . This compound is an intermediate in the synthesis of AZD3839, a potent and selective inhibitor of human Beta-secretase 1 (BACE1) .
Méthodes De Préparation
The synthesis of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The starting materials typically include 3-bromophenyl, 2-cyano-3-fluorophenyl, and 2-methylpropane-2-sulfinamide. The reaction conditions often involve the use of solvents such as chloroform and require careful control of temperature and pH . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: As an intermediate in the synthesis of AZD3839, it plays a role in the development of treatments for diseases like Alzheimer’s.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes. In the case of AZD3839, the compound inhibits Beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides, a key factor in the development of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
- N-((3-chlorophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- N-((3-iodophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
These compounds share similar structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activities .
Propriétés
Formule moléculaire |
C18H16BrFN2OS |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
(NE)-N-[(3-bromophenyl)-(2-cyano-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C18H16BrFN2OS/c1-18(2,3)24(23)22-17(12-6-4-7-13(19)10-12)14-8-5-9-16(20)15(14)11-21/h4-10H,1-3H3/b22-17+ |
Clé InChI |
JMPUYSJSMKSCNC-OQKWZONESA-N |
SMILES isomérique |
CC(C)(C)S(=O)/N=C(\C1=CC(=CC=C1)Br)/C2=C(C(=CC=C2)F)C#N |
SMILES canonique |
CC(C)(C)S(=O)N=C(C1=CC(=CC=C1)Br)C2=C(C(=CC=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


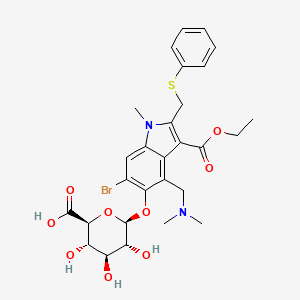
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
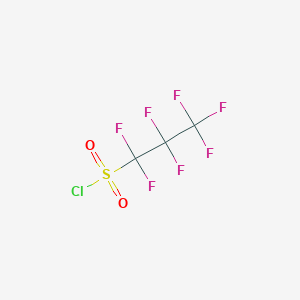

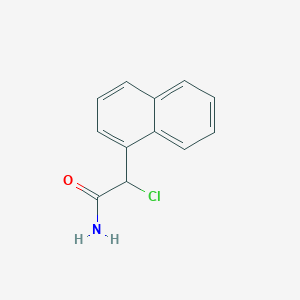
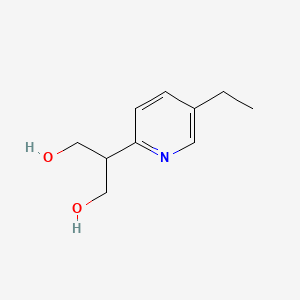
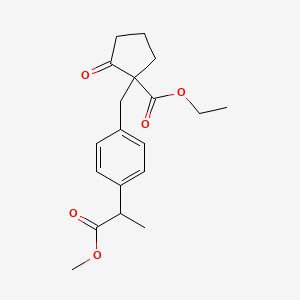
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
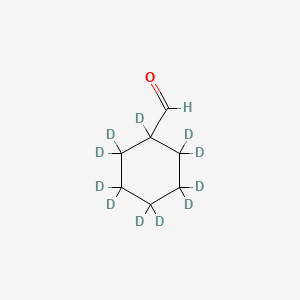
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
